molecular formula C17H21NO2S B2674875 N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1209243-30-0

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2674875
CAS No.: 1209243-30-0
M. Wt: 303.42
InChI Key: XZXODKAYTOBYST-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and an N-bound 1-(furan-2-yl)propan-2-yl moiety.

The synthesis of such compounds often involves multi-step reactions, including condensation and cyclization. For example, highlights a general synthesis protocol (Procedure C at 40°C) for analogous heterocyclic compounds, suggesting that the target compound may be synthesized under similar conditions . Structural determination of such molecules could employ crystallographic tools like the SHELX software suite, widely used for small-molecule refinement .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(12-14-6-4-10-20-14)18-16(19)17(8-2-3-9-17)15-7-5-11-21-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXODKAYTOBYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopentanecarboxamide Core: This step involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, with an amine to form the cyclopentanecarboxamide core.

    Introduction of the Furan and Thiophene Substituents: The furan and thiophene rings are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure regioselectivity.

    Final Coupling Step: The final step involves coupling the furan and thiophene-substituted intermediates with the cyclopentanecarboxamide core. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The compound can be reduced at various sites, including the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogens (e.g., Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, Cl2, AlCl3 (as a catalyst)

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential bioactivity. The presence of furan and thiophene rings suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The structural features of the compound suggest it might exhibit activity against certain biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings known for their conductive and light-absorbing characteristics.

Mechanism of Action

The mechanism by which N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The target compound’s dual heterocyclic substituents (furan and thiophene) differentiate it from analogs in , which include:

  • 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one : Contains two thiophene groups but lacks the cyclopentanecarboxamide core.
  • 1-(furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one : Shares furan and thiophene substituents but incorporates a benzoimidazo-triazol scaffold instead of a cyclopentane ring .

Key Differences :

  • Solubility : Furan’s lower molecular weight may improve solubility relative to bulkier substituents like thiazole or pyridine in analogous compounds .
Cyclopentanecarboxamide Derivatives

lists cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide), a fentanyl analog with a cyclopentanecarboxamide core. While pharmacologically distinct from the target compound, structural comparisons highlight:

  • Substituent Effects : Cyclopentyl fentanyl’s phenyl and piperidinyl groups confer opioid receptor affinity, whereas the target compound’s furan and thiophene substituents may prioritize interactions with other biological targets or materials .
  • Synthetic Flexibility : Both compounds demonstrate the versatility of cyclopentanecarboxamide as a scaffold for functionalization.

Data Tables

Table 1: Structural Comparison of Selected Analogous Compounds
Compound Name Core Structure Substituents (R1/R2) Synthesis Method Reference
Target Compound Cyclopentanecarboxamide R1: Thiophen-2-yl; R2: Furan-2-yl Likely Procedure C
1-(thiophen-2-yl)-... () Benzoimidazo-triazol R1: Thiophen-2-yl; R2: Thiophen-2-yl Procedure C
Cyclopentyl Fentanyl () Cyclopentanecarboxamide R1: Phenyl; R2: Piperidinyl Not specified
Table 2: Substituent Effects on Key Properties
Substituent Electronic Character Potential Impact on Properties
Thiophen-2-yl Electron-rich (S) Enhanced stability, π-π interactions
Furan-2-yl Moderately polar (O) Improved solubility
Phenyl (e.g., fentanyl analogs) Lipophilic Increased membrane permeability

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core substituted with furan and thiophene moieties, which are known for their aromatic properties. The molecular formula is C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of 249.33 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : The initial reaction may involve the condensation of furan derivatives with thiophene acetic acid.
  • Acylation : The intermediate is subjected to acylation under controlled conditions using reagents like DCC (N,N’-dicyclohexylcarbodiimide).
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacteria and fungi.

Compound Target Pathogen IC50 (μM)
Furan-Thiophene Derivative AE. coli5.4
Furan-Thiophene Derivative BS. aureus3.8

The activity of this compound against specific pathogens remains to be fully characterized but is anticipated based on structural analogs.

Anticancer Activity

The anticancer potential of this compound is supported by its ability to interact with specific cellular pathways:

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR pathway.
  • Case Studies : In vitro studies have demonstrated that related compounds can reduce cell viability in various cancer cell lines, suggesting that similar effects may be observed with this compound.
Cell Line IC50 (μM) Effect Observed
HeLa10.5Apoptosis induction
MCF712.3Cell cycle arrest

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation.
  • Receptor Interaction : It could bind to specific receptors, modulating signaling pathways crucial for cell survival and growth.

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